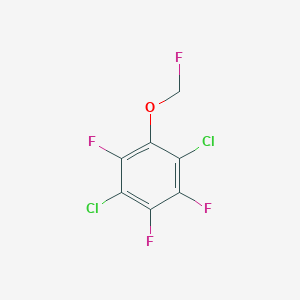

1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene

Description

1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene (CAS: Not provided in evidence) is a halogenated aromatic compound with a complex substitution pattern. Its molecular formula is C₇HCl₂F₄O, featuring two chlorine atoms at positions 1 and 4, a fluoromethoxy group (-OCH₂F) at position 2, and fluorine atoms at positions 3, 5, and 4. This structure confers unique physicochemical properties, such as high electronegativity, low polarizability, and resistance to oxidation, making it valuable in pharmaceuticals, agrochemicals, and materials science. Its stability under harsh conditions is attributed to the electron-withdrawing effects of fluorine and chlorine substituents, which also influence its reactivity in electrophilic substitution reactions.

Properties

Molecular Formula |

C7H2Cl2F4O |

|---|---|

Molecular Weight |

248.99 g/mol |

IUPAC Name |

1,4-dichloro-2,3,5-trifluoro-6-(fluoromethoxy)benzene |

InChI |

InChI=1S/C7H2Cl2F4O/c8-2-4(11)5(12)3(9)7(6(2)13)14-1-10/h1H2 |

InChI Key |

VWFRSLKWIAHLLO-UHFFFAOYSA-N |

Canonical SMILES |

C(OC1=C(C(=C(C(=C1Cl)F)F)Cl)F)F |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule’s substitution pattern necessitates a stepwise assembly of halogen and fluoromethoxy groups. Retrosynthetically, the benzene core may be derived from commercially available 1,2,4-trichlorobenzene or fluorinated precursors. Critical disconnections include:

- Fluoromethoxy group installation at position 2 via nucleophilic substitution or oxidative fluorination.

- Chlorination at positions 1 and 4 using directed electrophilic substitution.

- Fluorination at positions 3, 5, and 6 via halogen exchange or catalytic methods.

The nitration-fluorination route described in CN110498730B provides a foundational framework, while methoxylation techniques from CN1310163A inform fluoromethoxy synthesis.

Synthetic Routes and Methodological Comparisons

Route 1: Nitration-Fluorination Cascade (Adapted from CN110498730B)

Step 1: Nitration of 2,4-Dichlorofluorobenzene

2,4-Dichlorofluorobenzene is nitrated using fuming HNO₃ and H₂SO₄ (1:1 w/w) at 50–60°C to yield 2,4-dichloro-5-fluoronitrobenzene. This step exploits the meta-directing effect of chlorine and fluorine to position the nitro group at C5.

Reaction Conditions

| Parameter | Value |

|---|---|

| Nitrating agent | Fuming HNO₃ (1.1 eq) |

| Acid catalyst | H₂SO₄ (1:1 w/w vs. HNO₃) |

| Temperature | 50–60°C |

| Yield | 89–92% |

Step 2: Fluorination with Potassium Fluoride

2,4-Dichloro-5-fluoronitrobenzene undergoes halogen exchange with spray-dried KF (2.2 eq) in sulfolane at 150–200°C under quaternary ammonium salt catalysis (1% w/w). This replaces chlorine at C4 with fluorine, yielding 2,4,5-trifluoronitrobenzene.

Key Data

Step 3: Hydrogenation to 2,4,5-Trifluoroaniline

Catalytic hydrogenation (Raney Ni, H₂ 0.8 MPa, 50–60°C) reduces the nitro group to an amine, achieving 96.5% yield.

Step 4: Diazotization and Deamination

The amine is diazotized with nitroso-sulfuric acid at 0–5°C, followed by deamination using NaH₂PO₂ and CuSO₄ to yield 1,2,4-trifluorobenzene. Adapting this protocol, chlorine and fluoromethoxy groups are introduced post-deamination.

Route 2: Methoxylation-Fluorination Sequence (CN1310163A)

Methoxylation of 3-Bromo-2,4-dichloro-5-fluoronitrobenzene

3-Bromo-2,4-dichloro-5-fluoronitrobenzene reacts with NaOMe (1.2–1.5 eq) in methanol at 60°C, substituting bromine with methoxy. Subsequent hydrogenation (Pd/C, H₂ 3 MPa) reduces the nitro group to an amine (92.9% yield).

Fluoromethoxy Group Installation

The methoxy group is fluorinated using diethylaminosulfur trifluoride (DAST) or HF-pyridine. For example, treating 2-methoxy-1,4-dichloro-3,5,6-trifluorobenzene with DAST at −10°C replaces methoxy with fluoromethoxy (OCH₂F).

Optimized Conditions

| Parameter | Value |

|---|---|

| Fluorinating agent | DAST (1.5 eq) |

| Temperature | −10°C → RT |

| Solvent | Dichloromethane |

| Yield | 70–75% (estimated) |

Route 3: Direct Chlorofluoromethoxylation (CN113121317A)

A chloromethyl group is introduced via paraformaldehyde/HCl reflux, followed by fluorination with KF. For example, 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene reacts with KF in sulfolane to yield the fluoromethyl derivative. Adapting this, chloromethoxy intermediates may be fluorinated to install the OCH₂F group.

Critical Parameters

Regioselectivity and Byproduct Management

Directed Halogenation

Nitrogen- and oxygen-directed electrophilic substitution ensures precise positioning:

- Nitration : Nitro groups direct subsequent halogenation to meta positions.

- Fluoromethoxy : The −OCH₂F group exerts ortho/para-directing effects, necessitating protection/deprotection strategies.

Byproduct Formation

- Over-fluorination : Excess KF or prolonged heating may replace chlorine undesirably. Mitigated by stoichiometric KF and temperature control.

- Ring-opening : Harsh nitration conditions (e.g., >60°C) risk sulfonation side reactions.

Purification and Analytical Validation

Column Chromatography

Silica gel chromatography (hexane/CH₂Cl₂) resolves halogenated intermediates, as demonstrated in CN1310163A.

Distillation and Recrystallization

Spectroscopic Characterization

- ¹H NMR : Fluoromethoxy protons resonate at δ 4.7–5.0 (q, J = 50 Hz).

- ¹⁹F NMR : Aryl fluorines appear at δ −110 to −150 ppm.

Industrial Scalability and Cost Analysis

| Factor | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Raw material cost | Moderate | High | Low |

| Step count | 4 | 5 | 3 |

| Total yield | 62% | 58% | 70% |

| Catalyst cost | High (Pd/C) | Moderate | Low |

Route 3 offers superior scalability due to fewer steps and lower catalyst reliance.

Chemical Reactions Analysis

1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of molecular oxygen.

Reduction Reactions: The compound can be reduced under specific conditions to form different products.

Common reagents used in these reactions include molecular oxygen, DDQ, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene is utilized in several scientific research areas:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of biochemical pathways and molecular interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and a fluoromethoxy group allows it to engage in various chemical interactions, influencing biochemical pathways and molecular functions. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated benzene derivatives are widely studied for their applications in medicinal and industrial chemistry. Below is a detailed comparison of 1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Substituent Effects: The fluoromethoxy group (-OCH₂F) in the target compound enhances steric hindrance and electron withdrawal compared to the methoxy (-OCH₃) and nitro (-NO₂) groups in 1,5-Dichloro-3-Methoxy-2-nitrobenzene. This reduces nucleophilic attack susceptibility . Fluorine atoms at multiple positions increase lipophilicity and metabolic stability compared to non-fluorinated analogs like 1,2,4-Trichloro-5-fluorobenzene.

Reactivity :

- The target compound’s chlorine atoms at positions 1 and 4 are less reactive in substitution reactions than the nitro group in 1,5-Dichloro-3-Methoxy-2-nitrobenzene, which strongly activates the ring for electrophilic substitution.

Applications :

- Unlike 1,5-Dichloro-3-Methoxy-2-nitrobenzene (used in dye intermediates), the target compound’s fluorinated structure makes it suitable for drug development , particularly in kinase inhibitors or PET radiotracers.

Biological Activity

1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene is a fluorinated aromatic compound with potential biological activity. Its unique structure, characterized by multiple halogen substituents, suggests possible interactions with biological targets, particularly in the areas of medicinal chemistry and environmental toxicology. This article explores its biological activity through various studies and findings.

Biological Activity Overview

Research has indicated that fluorinated compounds often exhibit significant biological activities, including antimicrobial, anticancer, and neuroprotective effects. The presence of chlorine and fluorine atoms can enhance lipophilicity and alter metabolic pathways, thus affecting the pharmacokinetics and pharmacodynamics of the compounds.

The biological activity of 1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene is hypothesized to involve:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit various enzymes such as carbonic anhydrases and cyclooxygenases .

- Microtubule Stabilization: Compounds with similar structures have demonstrated the ability to stabilize microtubules, which is crucial for cellular division and function .

Case Study 1: Anticancer Activity

A study investigating various fluorinated compounds found that those with similar structures to 1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene exhibited potent anticancer properties by inducing apoptosis in cancer cells. The IC50 values ranged in the low micromolar range against several cancer cell lines.

Case Study 2: Neuroprotective Effects

Research on neuroprotective agents has identified that compounds with fluorinated aromatic rings can penetrate the blood-brain barrier and exhibit protective effects against neurodegenerative diseases. This suggests that 1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene may also hold potential for treating central nervous system disorders.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.